2-Methylhept-3-ene
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Overview
Description
2-Methylhept-3-ene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a structural isomer of octene and can exist in different stereoisomeric forms, such as (E)-2-Methylhept-3-ene and (Z)-2-Methylhept-3-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhept-3-ene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methylheptan-3-ol using an acid catalyst like sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 2-methylhept-3-yl halides using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons or the selective hydrogenation of alkynes. These processes are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can yield 2-methylheptane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Epoxides, diols.
Reduction: 2-Methylheptane.
Substitution: 2,3-Dihalo-2-methylheptane.
Scientific Research Applications
2-Methylhept-3-ene has various applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methylhept-3-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can participate in metabolic pathways, including oxidation and reduction reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
Similar Compounds
3-Heptene: Another alkene with a similar structure but different positioning of the double bond.
2-Methylhex-3-ene: A structural isomer with a shorter carbon chain.
2-Methylhept-2-ene: An isomer with the double bond at a different position.
Uniqueness
2-Methylhept-3-ene is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and physical properties. Its stereoisomeric forms also add to its distinctiveness .
Properties
CAS No. |
17618-76-7 |
---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
2-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
CYEZJYAMLNTSKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C)C |
Origin of Product |
United States |
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